

JTV-519 Free Base: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Jtv-519 free base

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **JTV-519 free base** (also known as K201), a promising therapeutic agent with significant potential in cardiovascular disease. This document details its chemical properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.

Core Properties of JTV-519 Free Base

JTV-519 is a 1,4-benzothiazepine derivative with the CAS number 145903-06-6.^{[1][2]} It possesses a complex pharmacological profile, primarily acting as a calcium channel modulator with cardioprotective effects.^{[3][4][5]}

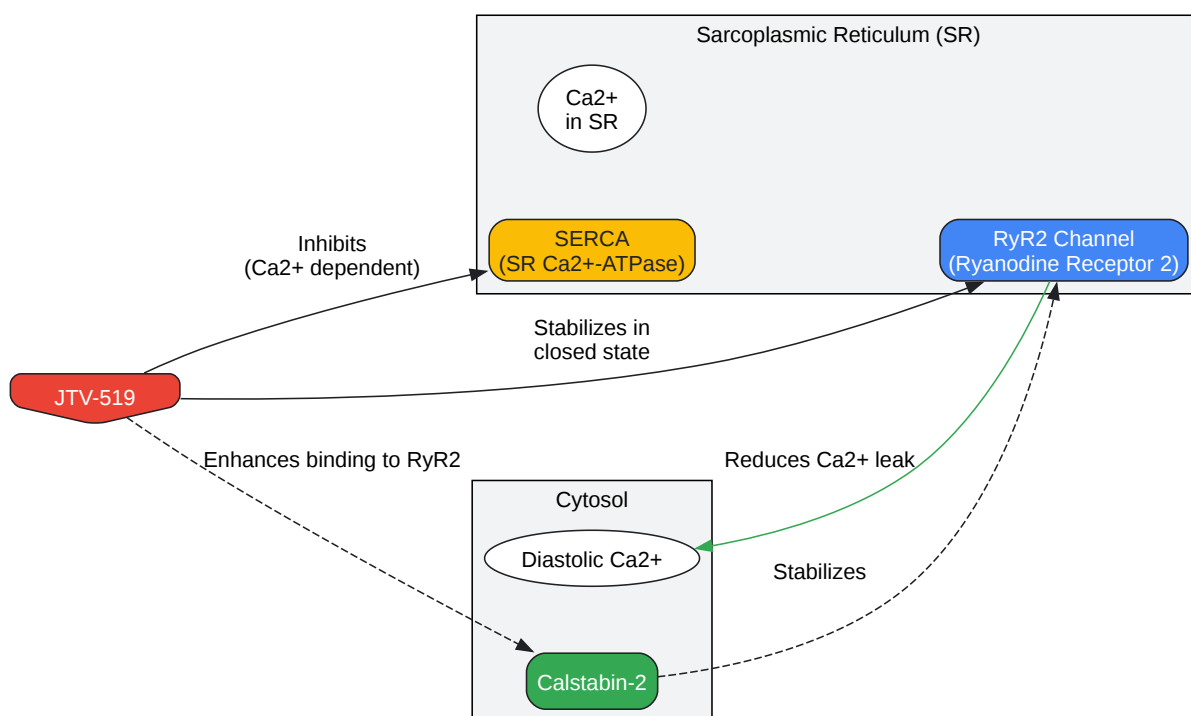
Property	Value	Reference
CAS Number	145903-06-6	^{[1][2]}
Molecular Formula	C25H32N2O2S	^{[1][6]}
Molecular Weight	424.6 g/mol	^{[1][6]}
Appearance	Solid	^{[2][7]}
Solubility	Soluble in DMSO	^{[2][7][8]}

Mechanism of Action: A Multi-Target Approach

JTV-519's therapeutic effects stem from its ability to interact with multiple cellular targets involved in calcium homeostasis. Its primary mechanisms of action include:

- **Ryanodine Receptor (RyR2) Stabilization:** JTV-519 binds to and stabilizes the ryanodine receptor 2 (RyR2) in its closed state.^{[6][8][9]} This action is crucial in preventing abnormal diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.^{[6][9][10]} The stabilization of RyR2 reduces the frequency of spontaneous Ca^{2+} sparks and subsequent Ca^{2+} waves that can trigger arrhythmias.^{[6][9]}
- **SERCA Inhibition:** JTV-519 acts as a Ca^{2+} -dependent blocker of the sarcoplasmic reticulum Ca^{2+} -stimulated ATPase (SERCA).^{[1][2][3][4][5][11]} This inhibition modulates calcium reuptake into the SR.
- **Calstabin-2 Interaction:** The therapeutic efficacy of JTV-519 in heart failure is linked to its ability to enhance the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 complex.^[10] This interaction is critical for stabilizing the closed state of the RyR2 channel.
- **Multi-Ion Channel Blockade:** JTV-519 is also a non-specific blocker of various other ion channels, including voltage-gated Na^{+} , K^{+} , and Ca^{2+} channels.^{[10][12]} This multi-channel blocking activity contributes to its antiarrhythmic properties.^[12]

The following diagram illustrates the primary signaling pathway influenced by JTV-519.



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JTV-519's primary mechanism of action on calcium handling proteins.

Key Experimental Findings and Protocols

Numerous studies have investigated the efficacy and mechanism of JTV-519 in various experimental models. Below are summaries of key findings and the methodologies employed.

In Vitro Studies

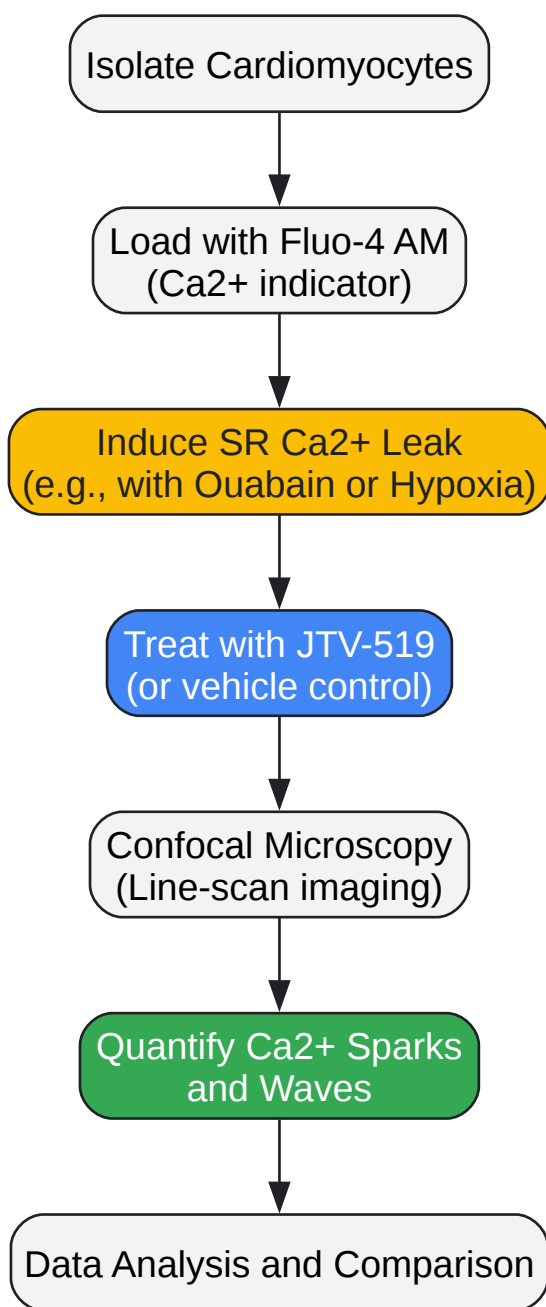
1. Inhibition of SERCA Activity

- Objective: To determine the inhibitory effect of JTV-519 on SERCA-dependent ATPase activity.
- Results: JTV-519 demonstrated Ca^{2+} -dependent inhibition of SERCA activity with an IC_{50} of 9 μM at a Ca^{2+} concentration of 0.25 μM in cardiac muscle preparations.[\[2\]](#)[\[7\]](#)

2. Reduction of Sarcoplasmic Reticulum Ca^{2+} Leak

- Objective: To quantify the effect of JTV-519 on SR Ca^{2+} leak in cardiomyocytes.
- Methodology: Confocal $[\text{Ca}^{2+}]_i$ Measurements:
 - Ventricular cardiomyocytes were isolated and loaded with the Ca^{2+} sensitive dye Fluo-4 AM.
 - A confocal laser scanning microscope was used to record line-scan images along the longitudinal axis of the cell to measure intracellular Ca^{2+} transients.
 - SR Ca^{2+} leak was induced using ouabain.
 - Ca^{2+} spark frequency and Ca^{2+} wave frequency were quantified with and without the application of JTV-519 (1 $\mu\text{mol}\cdot\text{L}^{-1}$).[\[9\]](#)
- Results: JTV-519 significantly reduced Ca^{2+} spark frequency and the incidence of Ca^{2+} waves, even at matched SR Ca^{2+} loads, indicating a direct stabilizing effect on RyR2.[\[9\]](#) In hypoxic HL-1 cardiomyocytes, 1 μM JTV-519 reduced SR calcium leakage by 35%.[\[13\]](#)

The following diagram outlines the general workflow for assessing SR Ca^{2+} leak.



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Workflow for quantifying sarcoplasmic reticulum Ca²⁺ leak.

In Vivo Studies

1. Improvement of Cardiac Function in Heart Failure Models

- Objective: To assess the in vivo effects of JTV-519 on cardiac function in animal models of heart failure.

- Methodology:
 - Heart failure was induced in dogs via rapid ventricular pacing for 4 weeks.[\[14\]](#)
 - In a murine model of sepsis (cecal ligation and puncture - CLP), JTV-519 was administered intravenously (0.5mg/kg/h) for 2 hours before surgery.[\[1\]](#)[\[4\]](#)
 - Echocardiography was performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).[\[1\]](#)[\[4\]](#)
- Results: In the CLP mouse model, JTV-519 treatment significantly increased both fractional shortening and ejection fraction compared to untreated controls, indicating improved cardiac function.[\[1\]](#)[\[4\]](#) In a mouse model of myocardial infarction, JTV-519 treatment for 21 days resulted in a significant increase in ejection fraction ($45.8 \pm 5.1\%$) compared to placebo ($31.1 \pm 3.1\%$).[\[10\]](#)

Parameter	JTV-519 Treatment	Control/Placebo	Model	Reference
Ejection Fraction	$45.8 \pm 5.1\%$	$31.1 \pm 3.1\%$	Mouse (Myocardial Infarction)	[10]
Fractional Shortening	Significantly Increased	-	Mouse (Sepsis)	[1] [4]
Ejection Fraction	Significantly Increased	-	Mouse (Sepsis)	[1] [4]

Summary and Future Directions

JTV-519 free base is a potent cardioprotective agent with a multi-faceted mechanism of action centered on the stabilization of intracellular calcium handling. Its ability to reduce aberrant Ca^{2+} leak from the sarcoplasmic reticulum by stabilizing RyR2 channels makes it a compelling candidate for the treatment of cardiac arrhythmias and heart failure. While it has shown promise in preclinical models, further research is needed to fully elucidate its clinical potential and safety profile in humans. It is important to note that JTV-519 has demonstrated off-target effects, including the blockade of the hERG K^{+} channel, which could potentially lead to QT

interval prolongation.[15] Newer derivatives, such as S107, have been developed to have higher RyR2 selectivity with fewer off-target effects.[15]

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